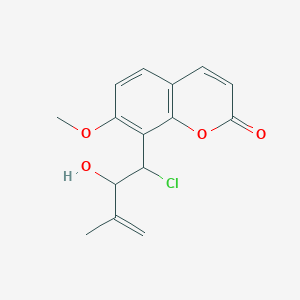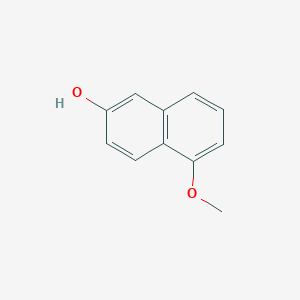
5-Méthoxynaphtalène-2-ol
Vue d'ensemble
Description
5-Methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol. It is a substituted naphthol compound, characterized by a methoxy group (-OCH3) at the 5th position and a hydroxyl group (-OH) at the 2nd position of the naphthalene ring system. This compound is a valuable building block in organic synthesis, particularly in the construction of complex organic molecules with diverse biological activities.
Applications De Recherche Scientifique
5-Methoxynaphthalen-2-ol has a wide range of scientific research applications:
Drug Production: It serves as a key intermediate in the synthesis of naproxen, a non-steroidal anti-inflammatory drug.
Anticancer Drug Development: Derivatives of methoxynaphthalene have shown promising antiproliferative activity against cancer cell lines.
Analytical Chemistry: In analytical chemistry, methoxynaphthalene derivatives are used as fluorogenic labeling reagents for sensitive detection of thiols in high-performance liquid chromatography (HPLC).
Anti-Inflammatory Properties: Compounds with 2-methoxynaphthalene as their core structure exhibit significant anti-inflammatory activities.
Mécanisme D'action
Target of Action
5-Methoxynaphthalen-2-ol, also known as 1-Methoxy-6-naphthol, is a key intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. It has been studied for its potential antibacterial activity . The primary targets of this compound are likely to be the enzymes involved in the synthesis of naproxen and the bacterial enzymes that it inhibits .
Result of Action
The result of the action of 5-Methoxynaphthalen-2-ol is the production of naproxen, a non-steroidal anti-inflammatory drug. In addition, some derivatives of 5-Methoxynaphthalen-2-ol have shown potent antibacterial activity against certain strains of bacteria .
Action Environment
The action of 5-Methoxynaphthalen-2-ol can be influenced by various environmental factors. For instance, the efficiency of its catalytic methylation may depend on the presence of certain agents like dimethyl carbonate. Additionally, the antibacterial activity of its derivatives could be affected by the specific strains of bacteria and their resistance mechanisms .
Méthodes De Préparation
The synthesis of 5-Methoxynaphthalen-2-ol can be achieved through various methods. One common approach involves the catalytic methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate. This method not only provides a safer alternative but also enhances the efficiency of the synthesis process.
In industrial settings, the production of 5-Methoxynaphthalen-2-ol often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are typically proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
5-Methoxynaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to produce aldehydes, ketones, and carboxylic acids. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert 5-Methoxynaphthalen-2-ol into corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions, such as electrophilic aromatic substitution, can introduce various functional groups into the naphthalene ring. Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparaison Avec Des Composés Similaires
5-Methoxynaphthalen-2-ol can be compared with other similar compounds, such as 6-Methoxy-2-naphthol and 2-Methoxynaphthalene .
6-Methoxy-2-naphthol: This compound has the methoxy group at the 6th position and a hydroxyl group at the 2nd position of the naphthalene ring.
2-Methoxynaphthalene: This compound lacks the hydroxyl group, which significantly alters its chemical behavior and applications compared to 5-Methoxynaphthalen-2-ol.
The uniqueness of 5-Methoxynaphthalen-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
5-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUQGYAKFXFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566273 | |
| Record name | 5-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150712-57-5 | |
| Record name | 5-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
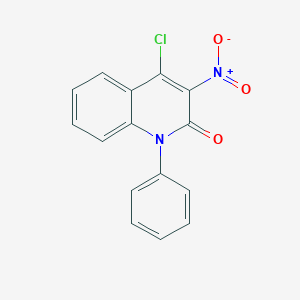
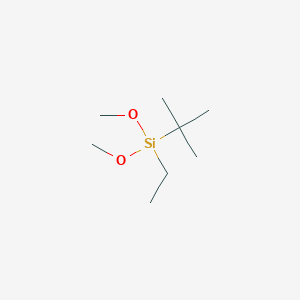
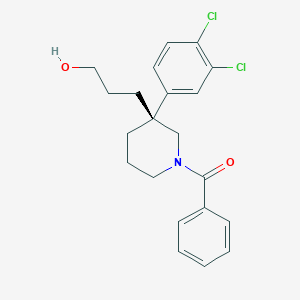
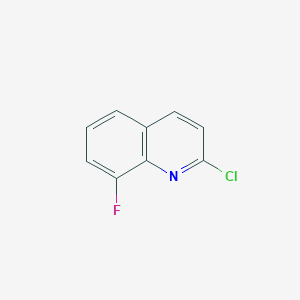
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
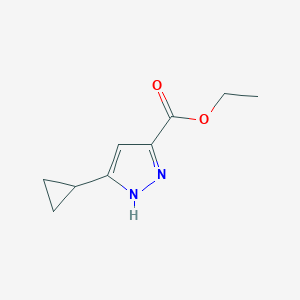
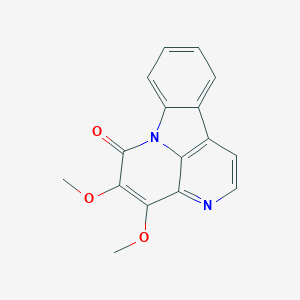
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)
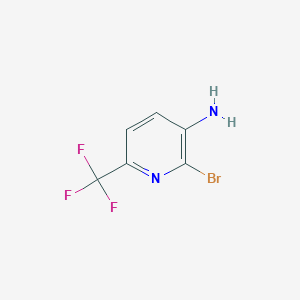
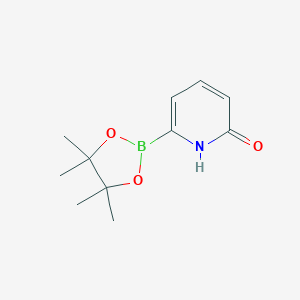
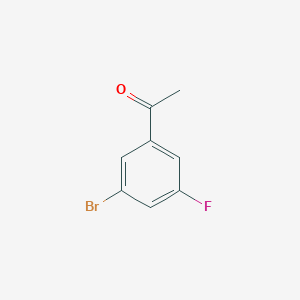
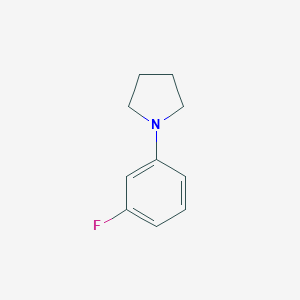
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
